An In-depth Technical Guide to the Core Chemical Properties of 2-Bromo-3-cyclopropylpyridine
An In-depth Technical Guide to the Core Chemical Properties of 2-Bromo-3-cyclopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-3-cyclopropylpyridine. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this document combines computational data with extrapolated information from closely related analogs and general principles of pyridine chemistry. The guide covers physicochemical properties, safety information, potential synthetic routes, and predicted reactivity, with a focus on applications in medicinal chemistry and drug development. All quantitative data is summarized for clarity, and detailed hypothetical experimental protocols are provided. Visualizations of synthetic pathways and potential reactions are included to aid in research and development efforts.
Chemical and Physical Properties
2-Bromo-3-cyclopropylpyridine is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmaceutical compounds. The introduction of a cyclopropyl group can impart unique conformational constraints and metabolic stability to molecules, making this a compound of interest in drug design.[1]
Table 1: Physicochemical Properties of 2-Bromo-3-cyclopropylpyridine
| Property | Value | Source |
| Molecular Formula | C₈H₈BrN | PubChem[2] |
| Molecular Weight | 198.06 g/mol | PubChem[2] |
| IUPAC Name | 2-bromo-3-cyclopropylpyridine | PubChem[2] |
| CAS Number | 1256788-23-4 | PubChem[2] |
| Canonical SMILES | C1CC1C2=C(N=CC=C2)Br | PubChem[2] |
| InChI | InChI=1S/C8H8BrN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | PubChem[2] |
| InChIKey | JISKHOYTVQBMNW-UHFFFAOYSA-N | PubChem[2] |
| Topological Polar Surface Area | 12.9 Ų (Computed) | PubChem[2] |
| Melting Point | No experimental data available. | - |
| Boiling Point | No experimental data available. | - |
| Solubility | No experimental data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. | - |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-8.5 ppm).
-
The methine proton of the cyclopropyl group will likely be a multiplet in the upfield region (δ 1.5-2.5 ppm).
-
The methylene protons of the cyclopropyl group will appear as complex multiplets further upfield (δ 0.5-1.5 ppm).
-
-
¹³C NMR (100 MHz, CDCl₃):
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The carbon atoms of the pyridine ring are expected in the range of δ 120-150 ppm.
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The carbon attached to the bromine will be significantly downfield.
-
The cyclopropyl carbons will appear in the upfield region (δ 5-20 ppm).
-
-
IR (ATR):
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Characteristic peaks for C-H stretching of the pyridine ring and cyclopropyl group (~2900-3100 cm⁻¹).
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C=C and C=N stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹).
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C-Br stretching vibration (~500-650 cm⁻¹).
-
-
Mass Spectrometry (EI):
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A prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound.
-
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2-Bromo-3-cyclopropylpyridine is not published, a plausible synthetic route can be extrapolated from the synthesis of related 2-bromopyridines and cyclopropyl-substituted aromatics.
Hypothetical Synthetic Protocol
A potential synthetic pathway could involve a multi-step process starting from a suitable pyridine precursor. One possible approach is the cyclopropanation of a vinylpyridine followed by bromination, or a cross-coupling reaction to introduce the cyclopropyl group onto a pre-brominated pyridine. A plausible route is outlined below.
Caption: Hypothetical synthetic workflow for 2-Bromo-3-cyclopropylpyridine.
Detailed Hypothetical Protocol:
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Preparation of 3-Bromo-2-lithiopyridine: To a solution of 2,3-dibromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-butyllithium (1.0 eq). Stir the mixture at this temperature for 1 hour to facilitate selective lithium-halogen exchange at the 2-position.
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Reaction with a Cyclopropylating Agent: To the solution of 3-bromo-2-lithiopyridine, add a solution of a suitable cyclopropylating agent, such as cyclopropylboronic acid pinacol ester (1.2 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), or a cyclopropylzinc reagent.
-
Quenching and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Bromo-3-cyclopropylpyridine.
Predicted Reactivity
The bromine atom at the 2-position of the pyridine ring is expected to be reactive towards various palladium-catalyzed cross-coupling reactions. This makes 2-Bromo-3-cyclopropylpyridine a valuable intermediate for introducing the 3-cyclopropylpyridyl moiety into more complex molecules.
Caption: Potential cross-coupling reactions of 2-Bromo-3-cyclopropylpyridine.
Detailed Methodologies for Key Cross-Coupling Reactions (Hypothetical):
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Suzuki Coupling: In a reaction vessel under an inert atmosphere, combine 2-Bromo-3-cyclopropylpyridine (1.0 eq), an aryl or vinyl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water). Heat the mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, perform an aqueous workup and purify by column chromatography.[3][4][5][6]
-
Sonogashira Coupling: To a solution of 2-Bromo-3-cyclopropylpyridine (1.0 eq) and a terminal alkyne (1.2 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), a copper(I) co-catalyst (e.g., CuI, 0.04 eq), and a base such as triethylamine. Stir the reaction at room temperature or with gentle heating until completion. After filtration of the amine salt, concentrate the reaction mixture and purify the product by chromatography.[7][8][9][10][11]
-
Buchwald-Hartwig Amination: Combine 2-Bromo-3-cyclopropylpyridine (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) in an anhydrous, deoxygenated solvent like toluene or dioxane. Heat the mixture under an inert atmosphere at 80-110 °C. Upon completion, cool the reaction, quench with water, and extract the product. Purify by column chromatography.[12][13][14][15][16]
Biological and Medicinal Chemistry Relevance
There is currently no specific published data on the biological activity of 2-Bromo-3-cyclopropylpyridine. However, the pyridine scaffold is a common motif in many biologically active compounds. The introduction of a cyclopropyl group can positively influence pharmacokinetic properties such as metabolic stability and membrane permeability.[1] Therefore, derivatives of 2-Bromo-3-cyclopropylpyridine could be of interest in the development of new therapeutics. Further research is required to explore the potential biological targets and pharmacological effects of this compound and its derivatives.
Safety Information
Table 2: GHS Hazard Statements for 2-Bromo-3-cyclopropylpyridine
| Hazard Code | Description |
| H302 | Harmful if swallowed[2] |
| H315 | Causes skin irritation[2] |
| H318 | Causes serious eye damage[2] |
| H335 | May cause respiratory irritation[2] |
Handling and Storage:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
2-Bromo-3-cyclopropylpyridine is a chemical intermediate with significant potential for use in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. While experimental data on its physical and chemical properties are scarce, its predicted reactivity in palladium-catalyzed cross-coupling reactions makes it a versatile building block. Further experimental investigation is necessary to fully characterize this compound and explore its biological activities. This guide provides a foundational resource for researchers interested in utilizing 2-Bromo-3-cyclopropylpyridine in their synthetic endeavors.
References
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. 2-Bromo-3-cyclopropylpyridine | C8H8BrN | CID 71302470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. kbfi.ee [kbfi.ee]
- 9. jk-sci.com [jk-sci.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
